molecular formula C12H14N2O7 B15206572 3-(1-[3-Hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid

3-(1-[3-Hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid

Cat. No.: B15206572
M. Wt: 298.25 g/mol
InChI Key: OKZXFIFRXLDNKI-OWOJBTEDSA-N
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Description

3-{2,4-Dioxo-1-[3-hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-1,2,3,4-tetrahydropyrimidin-5-yl}acrylic acid is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2,4-Dioxo-1-[3-hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-1,2,3,4-tetrahydropyrimidin-5-yl}acrylic acid typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrofuran ring, followed by the introduction of the pyrimidine ring and the acrylic acid moiety. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{2,4-Dioxo-1-[3-hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-1,2,3,4-tetrahydropyrimidin-5-yl}acrylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and carbonyl sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

3-{2,4-Dioxo-1-[3-hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-1,2,3,4-tetrahydropyrimidin-5-yl}acrylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{2,4-Dioxo-1-[3-hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-1,2,3,4-tetrahydropyrimidin-5-yl}acrylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2,4-Dioxo-1-[3-hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-1,2,3,4-tetrahydropyrimidin-5-yl}acrylic acid is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.

Properties

Molecular Formula

C12H14N2O7

Molecular Weight

298.25 g/mol

IUPAC Name

(E)-3-[1-[3-hydroxy-4-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoic acid

InChI

InChI=1S/C12H14N2O7/c15-4-7-5-21-11(9(7)18)14-3-6(1-2-8(16)17)10(19)13-12(14)20/h1-3,7,9,11,15,18H,4-5H2,(H,16,17)(H,13,19,20)/b2-1+

InChI Key

OKZXFIFRXLDNKI-OWOJBTEDSA-N

Isomeric SMILES

C1C(C(C(O1)N2C=C(C(=O)NC2=O)/C=C/C(=O)O)O)CO

Canonical SMILES

C1C(C(C(O1)N2C=C(C(=O)NC2=O)C=CC(=O)O)O)CO

Origin of Product

United States

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